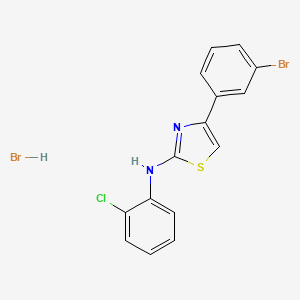

(4-(3-Bromophenyl)(2,5-thiazolyl))(2-chlorophenyl)amine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives are known to interact with various targets leading to a range of biological activities .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, temperature, and the presence of specific enzymes .

Métodos De Preparación

The synthesis of (4-(3-Bromophenyl)(2,5-thiazolyl))(2-chlorophenyl)amine hydrobromide involves several steps. The starting materials typically include 3-bromophenyl and 2-chlorophenyl derivatives, which undergo a series of reactions to form the thiazole ring . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Análisis De Reacciones Químicas

(4-(3-Bromophenyl)(2,5-thiazolyl))(2-chlorophenyl)amine hydrobromide can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

(4-(3-Bromophenyl)(2,5-thiazolyl))(2-chlorophenyl)amine hydrobromide has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

(4-(3-Bromophenyl)(2,5-thiazolyl))(2-chlorophenyl)amine hydrobromide can be compared with other similar compounds such as:

(4-(4-Bromophenyl)(2,5-thiazolyl))(2-chlorophenyl)amine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

(4-(3-Bromophenyl)(2,5-thiazolyl))(2-methylphenyl)amine: This variant has a methyl group instead of a chlorine atom on the phenyl ring.

These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and the resulting chemical and biological properties .

Actividad Biológica

The compound (4-(3-Bromophenyl)(2,5-thiazolyl))(2-chlorophenyl)amine hydrobromide, a derivative of thiazole, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its synthesis, biological evaluation, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C16H13BrClN2S

- IUPAC Name : 4-(3-bromophenyl)(2,5-thiazolyl)(2-chlorophenyl)amine hydrobromide

This compound features a thiazole ring, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of appropriate amines with thioketones or thioamides. For this compound, the synthesis may follow established methodologies for similar compounds, focusing on optimizing yield and purity.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds indicated promising results against various bacterial strains and fungi. Specifically:

- In Vitro Antimicrobial Testing : Compounds similar to this compound demonstrated activity comparable to standard antibiotics such as norfloxacin and antifungals like fluconazole .

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt microbial cell walls or interfere with metabolic pathways.

Anticancer Activity

The anticancer potential of thiazole derivatives is another area of active research:

- Cell Line Studies : In vitro studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (human breast adenocarcinoma). For instance, one derivative demonstrated activity comparable to 5-fluorouracil, a standard chemotherapeutic agent .

- Molecular Docking Studies : Molecular docking analyses suggest that these compounds interact favorably with specific cancer-related targets, indicating their potential as therapeutic agents .

Case Study 1: Synthesis and Biological Evaluation

A study published in BMC Chemistry focused on synthesizing a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives. The findings revealed:

- Antimicrobial Efficacy : Certain derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : The most active compound in this series was noted for its strong cytotoxicity against MCF7 cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thiazole derivatives has provided insights into optimizing their biological activity:

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Structural Features |

|---|---|---|---|

| Compound P1 | High | Moderate | Presence of bromine |

| Compound P2 | Moderate | High | Substituted thiazole ring |

| Compound P3 | Low | Low | Lack of electron-withdrawing groups |

This table summarizes findings from various studies that highlight how structural modifications influence biological activity.

Propiedades

IUPAC Name |

4-(3-bromophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2S.BrH/c16-11-5-3-4-10(8-11)14-9-20-15(19-14)18-13-7-2-1-6-12(13)17;/h1-9H,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKOJKJOGMEPOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)Br)Cl.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.